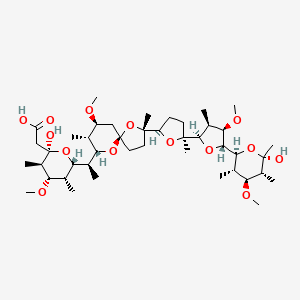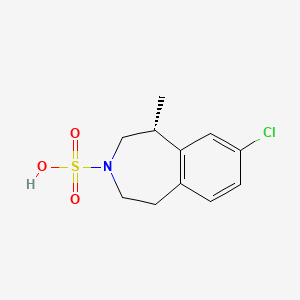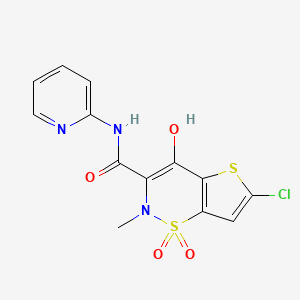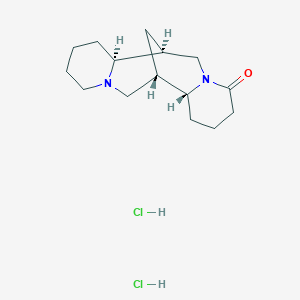
(+/-)-Lupanine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lupanine dihydrochloride, (+/-)- is a bioactive chemical.
Applications De Recherche Scientifique
Biosynthesis and Chemical Transformations
(+/-)-Lupanine dihydrochloride, as a lupin alkaloid, is significant in the biosynthesis and chemical transformation of various compounds. Saito et al. (1989) isolated (+)-5,6-dehydrolupanine, a key intermediate in lupin alkaloid biosynthesis, from Thermopsis chinensis, determining its absolute configuration (Saito et al., 1989). Additionally, Marion and Leonard (1951) prepared two new dehydrolupanines and provided insights into the stereochemistry of C15 lupin alkaloids (Marion & Leonard, 1951).
Industrial and Environmental Applications
Esteves et al. (2022) explored lupanine's use in the pharma industry as a building block or precursor in the synthesis of sparteine, highlighting its presence in lupin bean processing wastewaters. They developed molecularly imprinted polymers (MIPs) for lupanine purification, showcasing an eco-friendly strategy to improve industrial sustainability (Esteves et al., 2022). Parmaki et al. (2020) introduced a microbial approach for the production of enantiopure lupanine, presenting an environmentally friendly process for lupanine resolution, which has implications for industrial wastewater valorization (Parmaki et al., 2020).
Alkaloid Degradation and Biodegradation
Hopper, Rogoziński, and Toczko (1991) studied lupanine 17-hydroxylase, an enzyme involved in the bacterial degradation of lupanine, providing insights into the degradation pathways of this alkaloid (Hopper et al., 1991). Parmaki et al. (2018) further explored the bioconversion of lupanine, comparing the efficiency of newly isolated strains in lupanine degradation, which is significant for developing alkaloid valorization processes (Parmaki et al., 2018).
Alkaloid Composition and Pharmacology
Yovo et al. (1984) investigated the pharmacological properties of lupanine, comparing it with sparteine. They studied its ganglioplegic activities and affinity for cholinergic receptors, suggesting differences in bioavailability and pharmacokinetics between lupanine and sparteine (Yovo et al., 1984).
Propriétés
Numéro CAS |
6113-05-9 |
|---|---|
Nom du produit |
(+/-)-Lupanine dihydrochloride |
Formule moléculaire |
C15H26Cl2N2O |
Poids moléculaire |
321.286 |
Nom IUPAC |
7,14-Methano-2H,11H-dipyrido(1,2-a:1',2'-E)(1,5)diazocin-11-one, dodecahydro-, hydrochloride (1:2), (7R,7aS,14R,14aR)-rel- |
InChI |
InChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1 |
Clé InChI |
XAJLNIYNOAYDNE-QFKNLBMVSA-N |
SMILES |
O=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Lupanine dihydrochloride, (+/-)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



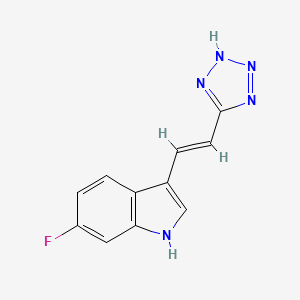
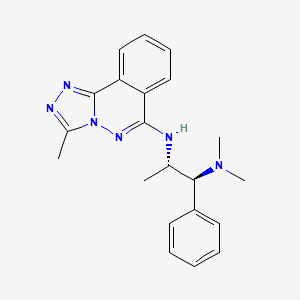
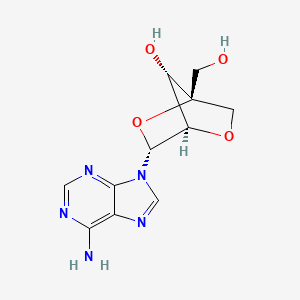
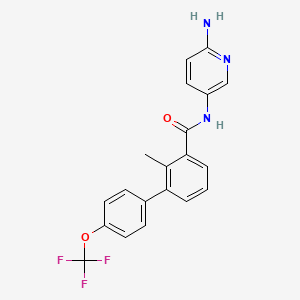
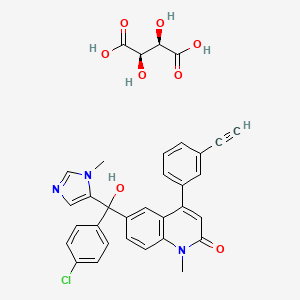
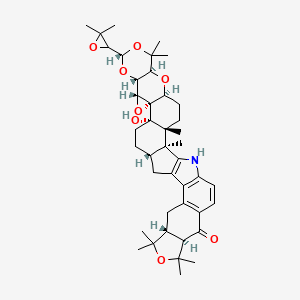
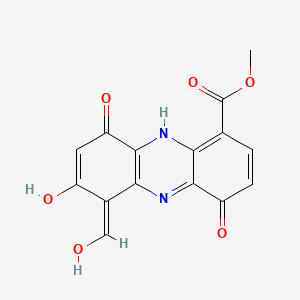

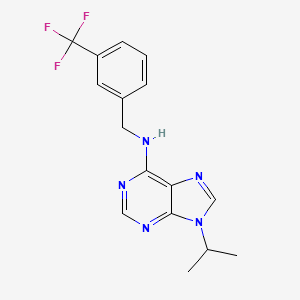
![(9,10-Dihydroxy-12,12-dimethyl-6-methylidene-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-3-yl) acetate](/img/structure/B608631.png)
![3-[3-[3-[3-[Bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B608632.png)
